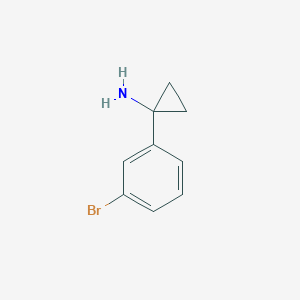

1-(3-Bromophenyl)cyclopropanamine

Description

Overview and Significance in Chemical Sciences

1-(3-Bromophenyl)cyclopropanamine is a synthetic organic compound that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, which features a cyclopropane (B1198618) ring attached to a bromophenyl group and an amine, makes it a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for various chemical transformations, while the cyclopropylamine (B47189) moiety is a recognized pharmacophore in numerous biologically active compounds.

The significance of this compound lies in its potential as a key intermediate for the development of novel therapeutic agents and other functional materials. The rigid cyclopropane scaffold can impart favorable conformational properties to drug candidates, potentially enhancing their binding affinity to biological targets.

Historical Context of Cyclopropanamine Derivatives in Research

Cyclopropylamine and its derivatives have a rich history in chemical research, recognized for their unique structural features and reactivity. The cyclopropylamine moiety, with its strained three-membered ring, has been a recurring motif in the design of various pharmaceuticals. longdom.org Historically, cyclopropylamines have been integral to the development of monoamine oxidase inhibitors (MAOIs), a class of antidepressants. longdom.org The unique electronic and conformational properties of the cyclopropyl (B3062369) group contribute to the biological activity of these compounds.

Over the years, the scope of research on cyclopropanamine derivatives has expanded significantly. Scientists have explored their use in agrochemicals, such as herbicides and fungicides, and in material science for the synthesis of specialty polymers. longdom.org The ability of the cyclopropylamine structure to serve as a versatile scaffold has driven continuous investigation into its synthesis and application.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily focused on its application as a synthetic intermediate. Chemical suppliers offer this compound, often as a hydrochloride salt, for use in research and development. chemscene.combldpharm.comsynquestlabs.com Its availability facilitates its use in the synthesis of a wide range of derivatives for various scientific investigations.

Future research is likely to concentrate on several key areas:

Medicinal Chemistry: The primary application will likely remain in the design and synthesis of novel drug candidates. Researchers will likely explore the incorporation of the 1-(3-bromophenyl)cyclopropylamine scaffold into molecules targeting a variety of diseases.

Catalysis: The amine group and the aryl halide present in the molecule could be utilized in the development of new ligands for catalysis.

Materials Science: The rigid structure of the compound could be exploited in the synthesis of novel organic materials with specific electronic or photophysical properties.

The continued exploration of the chemical reactivity and biological activity of this compound and its derivatives holds promise for advancements in various scientific disciplines.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 546115-65-5 chemicalbook.com |

| Molecular Formula | C₉H₁₀BrN chemicalbook.com |

| Molecular Weight | 212.09 g/mol chemicalbook.com |

| Boiling Point (Predicted) | 273.8±33.0 °C chemicalbook.com |

| Density (Predicted) | 1.519±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 7.47±0.20 chemicalbook.com |

This table is based on predicted data.

Hydrochloride Salt Properties

| Property | Value |

| CAS Number | 597563-15-0 chemscene.comsynquestlabs.com |

| Molecular Formula | C₉H₁₁BrClN chemscene.comsynquestlabs.com |

| Molecular Weight | 248.55 g/mol chemscene.comsynquestlabs.com |

| Melting Point | 202-204 °C synquestlabs.com |

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYJHQOBAKCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456191 | |

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546115-65-5 | |

| Record name | 1-(3-Bromophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546115-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 3 Bromophenyl Cyclopropanamine

Reactivity Profile of the Amine Group

The primary amine group (-NH2) is a key functional group that largely defines the nucleophilic character of 1-(3-bromophenyl)cyclopropanamine. Its reactivity is central to the formation of new carbon-nitrogen bonds.

The amine group of this compound can act as a nucleophile, in reactions with suitable electrophiles. ucsb.edu The direct nucleophilic substitution of alcohols with amines is a challenging transformation because the hydroxyl group is a poor leaving group. nih.gov However, under transition metal catalysis, alcohols can be used as alkylating agents for amines. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine. rsc.org

While direct substitution with other amines is less common without activation, these reactions are fundamental in synthetic chemistry for creating more complex amine structures. nih.gov The success of such reactions often depends on converting the amine into a better leaving group or using a catalyst to facilitate the process.

The amine group of this compound readily undergoes nucleophilic addition to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. libretexts.org This reaction is a cornerstone of carbonyl chemistry and typically proceeds through a tetrahedral intermediate. libretexts.org The initial addition is often followed by the elimination of water to form an imine.

This reactivity is fundamental to the construction of larger molecules and is a common strategy in the synthesis of various organic compounds. The reaction can be influenced by the nature of the carbonyl compound and the reaction conditions employed.

Reactivity of the Bromophenyl Moiety

The bromophenyl group provides a site for reactions that modify the aromatic core of the molecule, most notably through cross-coupling and substitution reactions.

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This powerful carbon-carbon bond-forming reaction allows for the coupling of the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Suzuki coupling is widely used in the synthesis of biaryl compounds and other complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. nih.govcommonorganicchemistry.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd2(dba)3 | Tricyclohexylphosphine | KOAc | Dioxane | 135 |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane/H2O | 120 |

| Pd(PPh3)4 | - | K3PO4 | DMF | 85 |

| Pd2(dba)3 | XPhos | Na2CO3 | ACN/H2O | 90 |

This table presents a selection of conditions reported for Suzuki-Miyaura coupling reactions involving aryl halides. The specific conditions for this compound may vary.

The bromophenyl ring in this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The bromine atom is a deactivating but ortho-, para-directing group. This means that incoming electrophiles will preferentially add to the positions ortho and para to the bromine atom, although the reaction rate will be slower than that of unsubstituted benzene (B151609). libretexts.org

The mechanism involves the attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Cyclopropane (B1198618) Ring Reactivity and Strain Effects

The cyclopropane ring is a unique structural feature characterized by significant ring strain, which influences its reactivity. masterorganicchemistry.com This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to 60°. masterorganicchemistry.com

The high ring strain of approximately 110–115 kJ mol⁻¹ makes the cyclopropane ring susceptible to ring-opening reactions, as this relieves the strain. mdpi.com The reactivity of the cyclopropane ring in this compound is also influenced by the electronic nature of its substituents. nih.gov The presence of the phenyl group can further affect the stability and reactivity of the three-membered ring. researchgate.net While the cyclopropane ring is generally more stable than other strained rings like cyclobutane, its inherent strain energy is a driving force for reactions that lead to its opening. masterorganicchemistry.com

Influence on Electrophilic Reactivity

The cyclopropane ring in this compound possesses significant ring strain, estimated to be over 100 kJ mol⁻¹, which provides a thermodynamic driving force for ring-opening reactions. nih.gov The molecule can be described as a donor-acceptor (D-A) cyclopropane. In this case, the amine group acts as an electron donor, while the bromophenyl group has an electron-withdrawing inductive effect, although it can also participate in π-stacking interactions.

The presence of an aryl group at the C1 position generally increases the reactivity of the cyclopropane ring towards nucleophilic attack compared to unsubstituted analogs. nih.gov This substitution pattern polarizes the C1–C2 and C1-C3 bonds of the cyclopropane ring, enhancing its character as a σ-electrophile. nih.gov The electronic nature of the substituents on the aryl ring can further modulate this reactivity; however, in some cascade reactions of cyclopropyl (B3062369) aryl ketones, the electronic nature of the aryl substituents was found to have minimal influence on the reaction's course. acs.org In the case of this compound, the electrophilic character is a balance between the activating effect of the strained ring and the specific electronic contributions of the amino and bromophenyl substituents.

Ring Opening Reactions and Rearrangements

The high strain and polarized nature of the cyclopropane ring in derivatives like this compound make them susceptible to ring-opening reactions. nih.govdntb.gov.ua These reactions typically proceed via cleavage of a carbon-carbon bond within the three-membered ring, transforming the cyclic structure into a functionalized aliphatic chain. nih.gov

Ring-opening reactions of donor-acceptor cyclopropanes are well-documented and can be initiated by various nucleophiles or catalysts. nih.govrsc.orgacs.org For instance, these cyclopropanes react with nucleophiles in a process that can be considered a methylene-extended Michael addition. nih.gov The reaction often involves the cleavage of the vicinal bond (the bond between the substituted carbons) to form a zwitterionic intermediate, which is then trapped by a nucleophile and an electrophile. nih.gov In some cases, particularly under superacid conditions with related compounds like trans-2-phenylcyclopropylamine, cleavage of the distal bond (the bond opposite the substituted carbon) can occur. nih.gov

Radical-mediated ring-opening is another significant pathway. nih.gov The cyclopropane skeleton can undergo ring-opening under oxidative radical conditions to generate an alkyl radical, which can then participate in further cyclization or functionalization reactions. nih.gov

Rearrangements are also a common reaction pathway for cyclopropane derivatives, often proceeding through cationic intermediates. nih.gov For example, nature utilizes enzymatic cyclopropylcarbinyl cation rearrangements to synthesize complex terpenoids. nih.gov Inspired by this, laboratory syntheses have employed chiral Brønsted acids to catalyze asymmetric rearrangements of cyclopropylcarbinols. nih.gov While specific rearrangement studies on this compound are not detailed, its structural motifs suggest it could undergo similar transformations under appropriate catalytic conditions.

| Cyclopropane Type | Reagent/Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Thiophenolates | Nucleophilic Ring Opening | 1,3-functionalized thioethers | nih.gov |

| Cyclopropyl Aryl Ketones | DMSO (solvent-assisted) | Ring-Opening/Recyclization | Indenones | acs.org |

| Cyclopropanols | Ag(I) catalyst, Aldehydes | Radical Ring-Opening/Acylation | 1,4-Diketones | nih.gov |

| trans-2-Phenylcyclopropylamine | Superacid (HF/SbF₅) | Dicationic Ring Opening | Aryl-substituted amines | nih.gov |

Photostability and Thermal Decomposition Pathways

The stability of this compound to light and heat is critical for its handling and application. While specific photostability studies on this exact compound are limited, the presence of a brominated aromatic ring provides insight into potential photochemical reactions. Electron-rich aromatic compounds can undergo photocatalytic bromination, suggesting that under specific conditions involving light and a bromine source, further bromination might occur. acs.org Conversely, photodecomposition could also be a relevant pathway.

Thermal decomposition of related halogenated and aromatic compounds offers clues to the potential degradation pathways for this compound. Studies on brominated flame retardants show that thermal decomposition often begins at temperatures above 360 °C. mdpi.comnih.gov The primary decomposition products of brominated polymeric materials often include hydrogen bromide and carbon oxides. cetjournal.it For simpler halogenated cyclopropanes, thermal decomposition can proceed via two main routes: elimination of a carbene species or rearrangement to form an olefin. researchgate.net The specific pathway taken depends on the substitution pattern of the cyclopropane ring. For a compound like this compound, thermal stress could potentially lead to dehydrohalogenation (loss of HBr), dehalogenation (loss of Br), or cleavage and rearrangement of the cyclopropane ring itself.

| Decomposition Pathway | Description | Resulting Products | Reference |

|---|---|---|---|

| Carbene Elimination | Elimination of a difluorocarbene (or analogous carbene) from the ring. | Olefins | researchgate.net |

| Rearrangement | Intramolecular rearrangement of atoms to form a more stable olefinic structure. | Isomeric Olefins | researchgate.net |

| Dehydrohalogenation | Elimination of a hydrogen halide molecule (e.g., HBr). | Unsaturated ring or chain compounds | acs.org |

| Radical Scission | Homolytic cleavage of C-C or C-Br bonds. | Various radical fragments | nih.gov |

Mechanism-Based Inactivation Studies

Cyclopropylamines are recognized as a class of compounds capable of mechanism-based inactivation of certain enzymes, particularly cytochrome P450 (CYP450). ku.edunih.govnih.gov This process involves the enzyme catalytically converting the substrate into a reactive intermediate, which then irreversibly binds to the enzyme, leading to its inactivation. nih.govnih.gov

The inactivation mechanism for cyclopropylamines is generally thought to involve the initial one-electron oxidation of the amine nitrogen by the enzyme. ku.edu This is followed by the rapid scission of the strained cyclopropane ring, which generates a highly reactive radical species. This radical can then covalently modify the enzyme's active site, either by alkylating a nucleophilic amino acid residue or by modifying the heme cofactor, thus causing irreversible inhibition. ku.edunih.gov In some cases, inactivation of P450 by cyclopropylamines can also proceed through the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron, preventing further enzymatic turnover. ku.edu Given its structure, this compound is a candidate for acting as a mechanism-based inactivator of CYP450 enzymes through these pathways.

Computational Chemistry and Reaction Pathway Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms, reactivity, and electronic properties of complex molecules like this compound. dntb.gov.uaresearchgate.netresearchgate.netnih.gov DFT calculations can provide detailed insights into the energetics of various reaction pathways, helping to predict the most likely outcomes. researchgate.netnih.gov

For this compound, computational studies could be used to:

Analyze Electronic Structure: Calculate the natural bond orbital (NBO) charges and bond orders to quantify the polarization of the cyclopropane ring and understand the influence of the amino and bromophenyl substituents. nih.gov

Predict Reaction Energetics: Model the transition states and calculate the activation energy barriers for potential reactions, such as nucleophilic ring-opening or rearrangements. researchgate.net This can help determine the kinetic feasibility of different pathways. For instance, DFT calculations have been used to compare different mechanistic possibilities for the cyclopropanation of styrene, identifying the most plausible route by comparing energy barriers. nih.gov

Elucidate Reaction Mechanisms: Map the entire potential energy surface of a reaction, such as the ring-opening hydroarylation of monosubstituted cyclopropanes, to provide a detailed, step-by-step understanding of the mechanism. researchgate.net

Study Thermodynamic Properties: Calculate thermodynamic descriptors to predict the stability of the molecule and its potential decomposition products. dntb.gov.uamdpi.com

By applying these computational techniques, a deeper, quantitative understanding of the factors governing the reactivity and decomposition of this compound can be achieved, guiding its potential synthetic applications.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Precursor and Building Block in Drug Development

1-(3-Bromophenyl)cyclopropanamine and its structural analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds. The phenylcyclopropanamine core is a key structural motif found in various biologically active molecules. For instance, the related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a crucial intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. nih.gov The synthetic strategies used to create such molecules often involve the construction of the cyclopropane (B1198618) ring and subsequent functionalization, highlighting the importance of precursors like this compound.

Furthermore, the synthesis of analogs of Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), has utilized a 4'-bromophenyl moiety, which is later modified through cross-coupling reactions to generate a library of derivatives. nih.gov This demonstrates the role of the bromophenyl group as a handle for chemical modification, allowing for the exploration of structure-activity relationships. The presence of the bromine atom on the phenyl ring provides a site for various chemical reactions, including Suzuki and other palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular architectures for drug discovery programs. nih.gov

Biological Activity and Pharmacological Potential

The this compound scaffold is associated with a range of pharmacological activities, stemming from its structural similarity to known bioactive molecules.

Derivatives containing the 3-bromophenyl group have shown activity in the context of the central nervous system (CNS). In anticancer research, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against a panel of cancer cell lines. nih.govnih.gov One of the most sensitive cell lines to these compounds was the CNS cancer cell line SNB-75. nih.govnih.govsigmaaldrich.com This finding suggests that compounds derived from this scaffold can cross the blood-brain barrier and exert effects on CNS targets.

The structural similarity of the core scaffold to serotonin transporter (SERT) ligands further supports its potential for CNS activity. nih.gov The development of analogs of the antidepressant Citalopram, which contains a 1-phenyl-1-substituted ring system, underscores the importance of this general structure for targeting CNS proteins like SERT. nih.gov

Lysine-specific demethylase 1 (LSD1) has become a significant target in drug discovery, particularly for cancer therapy. LSD1 shares structural and sequence similarity with the monoamine oxidase (MAO) family of enzymes. A major class of LSD1 inhibitors is based on the scaffold of tranylcypromine (B92988) (2-phenylcyclopropanamine), the parent compound of this compound. The cyclopropylamine (B47189) moiety is crucial for the mechanism of action of these inhibitors. Given this strong precedent, this compound is a compound of high interest for the development of novel LSD1 inhibitors. The bromo-substitution offers a vector for modifying the molecule to enhance potency and selectivity for the LSD1 enzyme.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are important targets for the treatment of neurological disorders. As noted, LSD1 is structurally related to MAO-A and MAO-B. The archetypal MAO inhibitor, tranylcypromine, is a phenylcyclopropanamine. This structural relationship strongly suggests that this compound has the potential to act as an MAO inhibitor. Phenylcyclopropylamine-based compounds have been evaluated in enzymatic assays and have shown inhibitory activity against related enzymes like LSD2, further establishing the role of this chemical class as enzyme inhibitors.

The 3-bromophenyl moiety is a feature in several classes of compounds investigated for their anticancer properties. Research into 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against numerous human cancer cell lines. nih.govnih.gov The activity of these compounds was evaluated by the National Cancer Institute (NCI), and the percent growth inhibition (PGI) was determined. nih.govnih.govsigmaaldrich.com

For example, compound 4e from the series showed a PGI of 41.25% against the CNS cancer cell line SNB-75. nih.govnih.gov The lead compound of the series, 4i , demonstrated the most significant broad-spectrum anticancer activity. nih.govnih.gov The data highlights the sensitivity of various cancer cell types to molecules containing the 1-(3-Bromophenyl) structural element.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Derivatives (Compound 4i) against Sensitive Human Cancer Cell Lines. nih.govnih.gov

| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) at 10µM |

|---|---|---|

| SNB-75 | CNS Cancer | 38.94% |

| UO-31 | Renal Cancer | 30.14% |

| CCRF-CEM | Leukemia | 26.92% |

| EKVX | Non-Small Cell Lung Cancer | 26.61% |

| OVCAR-5 | Ovarian Cancer | 23.12% |

The structural importance of a bromophenyl group for anticancer activity has also been noted in studies of brominated coelenteramines, where the 4-bromophenyl moiety was found to be essential for the observed anticancer effects.

Enzyme inhibition assays are fundamental for characterizing the pharmacological profile of new chemical entities. For the phenylcyclopropylamine class of compounds, enzymatic assays have been crucial in identifying and optimizing inhibitors for targets like LSD1 and LSD2. However, based on a review of the available literature, specific studies detailing the inhibitory activity of this compound against cyclooxygenase (COX) or various dehydrogenase enzymes are not prominently reported. While the general class of enzyme inhibitors includes molecules with cyclopropane structures, direct evidence for this specific compound's activity on COX or dehydrogenases is limited. nih.govsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of inhibitors derived from the this compound scaffold is highly sensitive to modifications of its constituent parts. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds as LSD1 inhibitors.

Modifications to the phenyl ring and the amine group have been explored extensively. For instance, the introduction of bulky substituents on the cyclopropylamine ring has been shown to enhance selectivity against monoamine oxidases (MAO-A and MAO-B), which are related FAD-dependent enzymes. nih.gov

Systematic exploration of substituents on the phenyl ring and modifications of the amine have led to the identification of compounds with potent inhibitory activity. The following table illustrates the impact of such modifications on the half-maximal inhibitory concentration (IC50) against LSD1.

| Compound | R1 | R2 | LSD1 IC50 (nM) |

| 1 | H | H | 9.8 |

| 2 | H | Boc | >10000 |

| 3 | Br | H | 77 |

| 4 | Cl | H | 35 |

| 5 | F | H | 120 |

| 6 | Me | H | 250 |

| 7 | OMe | H | 450 |

| 8 | H | 4-cyanobenzoyl | 13 |

| 9 | H | 4-(trifluoromethyl)benzoyl | 15 |

| 10 | H | 3-cyanobenzoyl | 20 |

Data sourced from studies on LSD1 inhibitors.

Pharmacophore Model Generation

The development of pharmacophore models has been a key strategy in the rational design of novel inhibitors based on the this compound scaffold. nih.govnih.gov A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net For this class of LSD1 inhibitors, a typical pharmacophore model includes:

A hydrophobic feature: corresponding to the substituted phenyl ring.

A hydrogen bond donor: represented by the amine group.

A positive ionizable feature: also associated with the amine group.

Excluded volumes: to define the steric constraints of the binding pocket. researchgate.net

These models are often generated based on the co-crystal structures of inhibitors bound to the target enzyme or from a set of known active ligands. researchgate.netresearchgate.net By mapping the key interaction points within the LSD1 active site, these models guide the design of new compounds with improved affinity and selectivity. nih.gov They can be used in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements. mdpi.com

Preclinical Evaluation and In Vivo Studies

Promising derivatives of this compound have progressed to preclinical evaluation, including in vivo studies in animal models, to assess their therapeutic potential. nih.gov These studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of the compounds and for providing proof-of-concept for their efficacy.

For example, a styrenylcyclopropylamine derivative, compound 34 , demonstrated robust antitumor activity in a Kasumi-1 xenograft model of acute myeloid leukemia (AML). nih.gov When dosed orally at 1.5 mg/kg once daily, this compound led to significant tumor growth inhibition. nih.gov Such studies often involve monitoring tumor volume over time in response to treatment compared to a vehicle control. nih.gov The ability to predict in vivo efficacy from in vitro data is an area of active research, with quantitative systems pharmacology models being developed to bridge this gap. nih.govnih.gov These models integrate data on drug concentration, target engagement, and cellular response to simulate in vivo outcomes. nih.gov

Drug Design and Optimization Strategies

Targeted Delivery Approaches (e.g., Nanoparticles, Prodrugs)

To improve the therapeutic index of potent molecules like the derivatives of this compound, various drug design and optimization strategies are being investigated. These strategies aim to enhance drug delivery to the target site while minimizing systemic exposure and associated toxicities.

Prodrugs represent one such approach. nih.govnih.gov A prodrug is an inactive or less active form of a drug that is converted to the active parent drug in vivo, ideally at the site of action. For amine-containing compounds like this compound, N-acyl or N-alkoxycarbonyl derivatives can be designed to be cleaved by specific enzymes, releasing the active amine. nih.gov This approach can improve oral bioavailability, increase metabolic stability, and provide controlled release of the active compound. nih.gov

Nanoparticle-based delivery systems offer another avenue for targeted therapy. Encapsulating the drug within nanoparticles, such as liposomes or polymeric micelles, can alter its pharmacokinetic profile, improve solubility, and protect it from premature degradation. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize and bind to specific receptors overexpressed on cancer cells. This active targeting strategy can significantly increase the concentration of the drug at the tumor site, thereby enhancing its efficacy and reducing off-target side effects.

Isosteric Modifications

Isosteric modifications are a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. In the context of this compound, isosteric replacements can be strategically employed to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. These modifications can target either the bromo substituent on the phenyl ring or the core phenylcyclopropanamine scaffold itself.

The rationale behind isosteric replacements for the bromine atom is multifaceted. ump.edu.pl While the bromo group can participate in favorable halogen bonding interactions with protein targets, it may also introduce liabilities such as increased metabolic susceptibility or off-target toxicity. ump.edu.pl Therefore, replacing it with other functional groups can be a viable strategy to optimize the drug-like properties of the molecule. researchgate.netpatsnap.comipinnovative.com

Bioisosteric replacements for the phenyl ring are also a key strategy in drug design. The phenyl group, while a common scaffold, can sometimes lead to poor physicochemical properties. tandfonline.com Replacing it with other cyclic systems can improve solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.comdrughunter.comnih.gov

Below is a table summarizing potential isosteric modifications for this compound and their anticipated effects.

| Original Fragment | Isosteric Replacement | Potential Impact on Properties |

| Bromo Group | Fluoro (F), Chloro (Cl) | Smaller halogens can alter the strength and nature of halogen bonds and may improve metabolic stability. Fluorine, in particular, can enhance binding affinity and modulate pKa. scripps.edu |

| Cyano (CN) | Can act as a hydrogen bond acceptor and is an electron-withdrawing group, potentially altering electronic interactions with the target. scripps.edu | |

| Methyl (CH3) | A non-polar group that can probe hydrophobic pockets within the binding site. | |

| Trifluoromethyl (CF3) | A strong electron-withdrawing group that can significantly alter the electronics of the phenyl ring and improve metabolic stability. scripps.edu | |

| Phenyl Ring | Pyridyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may improve solubility. The position of the nitrogen can be varied to fine-tune binding interactions. scripps.edu |

| Thienyl | A five-membered aromatic heterocycle that can mimic the phenyl ring while potentially altering metabolic pathways and improving solubility. | |

| Bicyclo[1.1.1]pentane (BCP) | A non-classical, saturated bioisostere that can mimic the geometry of a para-substituted phenyl ring while improving solubility and metabolic stability. nih.gov |

These isosteric modifications represent a rational approach to systematically explore the structure-activity relationship (SAR) of this compound derivatives, aiming to identify compounds with an optimized therapeutic profile.

Ligand-Target Interactions and Binding Modes

The 1-phenylcyclopropanamine scaffold is a recognized pharmacophore in medicinal chemistry, particularly for its ability to target and inhibit certain enzymes, such as lysine-specific demethylase 1 (LSD1). nih.gov While a specific co-crystal structure of this compound with a biological target may not be publicly available, the binding modes of structurally related cyclopropylamine derivatives can provide significant insights into the potential ligand-target interactions.

The primary amine of the cyclopropylamine moiety is a key feature, often involved in crucial interactions within the active site of target enzymes. longdom.org This group can form strong hydrogen bonds with amino acid residues, such as aspartate or glutamate, or interact with cofactors like flavin adenine (B156593) dinucleotide (FAD) in the case of monoamine oxidase (MAO) or LSD1 inhibitors. drughunter.com

The phenyl ring typically orients into a hydrophobic pocket of the binding site, forming van der Waals and aromatic stacking interactions with hydrophobic and aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov The substituent on the phenyl ring plays a critical role in modulating the binding affinity and selectivity.

The bromine atom at the meta-position of the phenyl ring in this compound is of particular interest. Due to a phenomenon known as the "sigma-hole," the bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. ump.edu.plnih.gov This can significantly contribute to the binding affinity and selectivity of the compound. ump.edu.pl

A hypothetical binding mode of this compound within an enzyme active site, based on known interactions of similar inhibitors, is detailed in the table below.

| Molecular Fragment | Potential Interacting Residues/Features | Type of Interaction | Significance |

| Primary Amine | Aspartate, Glutamate, FAD | Hydrogen Bonding, Ionic Interaction | Anchors the ligand in the active site and is crucial for inhibitory activity. drughunter.com |

| Cyclopropyl (B3062369) Ring | Hydrophobic residues | Van der Waals Interactions | Positions the molecule correctly within the binding pocket. |

| Phenyl Ring | Tyrosine, Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic Interactions | Enhances binding affinity through favorable aromatic interactions. nih.gov |

| Bromo Group | Carbonyl oxygen (backbone), Serine, Threonine | Halogen Bonding | Provides additional binding affinity and can contribute to selectivity. ump.edu.plnih.gov |

Advanced Research and Analytical Techniques

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. For 1-(3-Bromophenyl)cyclopropanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural and analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

In a typical ¹H NMR spectrum of a related compound, 4-bromophenyl acetamide, the aromatic protons appear as a multiplet around 7.42 ppm. rsc.org The protons of the cyclopropyl (B3062369) ring in this compound are expected to show characteristic shifts. For instance, in the ¹H NMR spectrum of propylamine, the protons on the carbon adjacent to the amine group (α-protons) resonate at approximately 2.65 ppm, while the methyl protons (γ-protons) appear further upfield at around 0.92 ppm. docbrown.info The protons of a simple cyclopropane (B1198618) ring are highly shielded and appear at a very high field, around 0.22 ppm, due to the ring's unique electronic structure. docbrown.info For this compound, the cyclopropyl protons would be expected to be deshielded compared to unsubstituted cyclopropane due to the influence of the phenyl ring and amine group.

The ¹³C NMR spectrum provides complementary information. In the case of 4-bromophenyl acetamide, the carbonyl carbon appears at 168.36 ppm, and the aromatic carbons resonate between 116.86 and 136.91 ppm. rsc.org For propylamine, the carbon bonded to the nitrogen (Cα) is found at approximately 44.8 ppm, while the terminal methyl carbon (Cγ) is at about 11.8 ppm. docbrown.info The carbon atoms in a simple cyclopropane ring have a characteristic upfield chemical shift, appearing at -2.7 ppm. docbrown.info In this compound, the carbons of the cyclopropyl ring would be shifted downfield from this value. The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the amine would have a distinct chemical shift.

A summary of expected ¹H and ¹³C NMR chemical shifts for this compound based on related structures is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~7.0 - 7.5 | ~120 - 140 |

| Cyclopropyl C-H | ~0.5 - 1.5 | ~10 - 25 |

| Quaternary Cyclopropyl C | - | ~30 - 40 |

| C-Br | - | ~122 |

| N-H | Variable (broad) | - |

Mass Spectrometry (MS) for Identification and Screening

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for analysis. sigmaaldrich.com

The molecular weight of this compound (C₉H₁₀BrN) is approximately 212.09 g/mol . The presence of bromine is readily identified in the mass spectrum by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron ionization (EI) would likely follow patterns observed for amines and aromatic compounds. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the loss of a substituent from the carbon adjacent to the nitrogen. In this case, cleavage of the cyclopropyl ring could occur. The base peak in the mass spectrum of propylamine, for example, is at m/z 30, corresponding to the [CH₂NH₂]⁺ ion formed by alpha-cleavage. docbrown.info Aromatic compounds often show fragmentation patterns involving the aromatic ring. A study on the fragmentation of ketamine analogues, which are also cyclic amines, showed that α-cleavage of a carbon bond in the cyclohexanone (B45756) ring is a characteristic pathway. mdpi.com

A plausible fragmentation pathway for this compound could involve the loss of the bromine atom, followed by rearrangements of the cyclopropylamine (B47189) cation.

| Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 211/213 | Molecular ion [M]⁺ |

| 132 | Loss of Br radical from [M]⁺ |

| 117 | Further fragmentation of the phenylcyclopropyl moiety |

| 91 | Tropylium ion from rearrangement of the phenyl group |

| 43 | [C₃H₅]⁺ or related cyclopropyl fragment |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction or metabolic pathway. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's fate using NMR or MS. This provides invaluable insights into reaction mechanisms.

While no specific isotopic labeling studies on this compound have been reported, the general principles are applicable. For instance, to study the mechanism of a reaction involving the cyclopropylamine moiety, one could synthesize the compound with a ¹³C or ¹⁵N label in the cyclopropyl ring or the amine group, respectively. Analysis of the products by NMR or MS would reveal how these labeled atoms have been rearranged or incorporated, thus elucidating the reaction pathway.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable tools.

GC is well-suited for the analysis of volatile and thermally stable compounds. Given that amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing, specialized columns are often employed. labrulez.com For this compound, a deactivated column with a basic stationary phase would likely be necessary to achieve good peak shape and resolution. A flame ionization detector (FID) or a mass spectrometer (in GC-MS) would be used for detection.

HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. For the analysis of this compound, a reversed-phase HPLC method would typically be developed. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or a buffer with an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation would be based on the compound's polarity. Detection is commonly achieved using a UV detector, as the bromophenyl group will absorb UV light. The development of a robust HPLC method is crucial for monitoring reaction progress, assessing purity, and for the isolation of the pure compound. A study on the HPLC analysis of a multi-component ointment demonstrated the successful separation of active substances with different physicochemical properties using a gradient elution method. ptfarm.pl

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | Deactivated, basic (e.g., CP-Volamine) | Inert gas (e.g., He, N₂) | FID, MS |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Buffer | UV, MS |

Computational and Chemoinformatics Studies

Computational methods are increasingly used in chemical research to predict the properties of molecules and their interactions with biological targets. These in silico approaches can guide experimental work and provide insights that are difficult to obtain through laboratory experiments alone.

Molecular Docking and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might bind to a protein target. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a protein whose structure is known. A scoring function is then used to estimate the binding affinity.

While no specific molecular docking studies for this compound have been published, such studies would be crucial for understanding its potential biological activity. For example, if this compound were being investigated as an inhibitor of a particular enzyme, molecular docking could predict its binding mode within the enzyme's active site. This information could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its binding affinity. The results of docking studies can then be used to design more potent and selective analogs. Molecular dynamics simulations can further be used to study the stability of the predicted protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. For a compound like this compound, a QSAR study would involve a multi-step process.

First, a set of structurally similar compounds with known biological activities would be compiled. The three-dimensional structures of these molecules would then be aligned. From these aligned structures, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model should not only explain the activity of the compounds in the training set but also accurately predict the activity of new, untested compounds. For instance, studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have successfully used 3D-QSAR models to predict their binding affinity to the dopamine (B1211576) D3 receptor. In such models, the steric and electrostatic fields are often found to be critical in determining the biological activity.

The quality and predictive power of a QSAR model are assessed using several statistical metrics.

| Statistical Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| r² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | Close to 1.0 |

| SEE (Standard Error of Estimate) | A measure of the scatter of the data points around the regression line. | A smaller value indicates a better model. |

| F-value | A statistical test to assess the overall significance of the model. | A high value indicates a statistically significant model. |

Prediction of Biological Functions Based on Chemical Interactions

Beyond QSAR, the prediction of biological functions for a compound like this compound relies heavily on understanding its potential interactions with biological macromolecules, primarily proteins. This is often achieved through molecular docking and molecular dynamics simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This allows researchers to visualize how the compound might fit into the active site of an enzyme or the binding pocket of a receptor. The results of docking studies can provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the compound within the binding site over time. MD simulations provide a more realistic picture of the binding event and can help to refine the binding mode predicted by docking. These simulations can also be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scoring functions used in docking.

By identifying potential protein targets and elucidating the nature of the chemical interactions, researchers can hypothesize the biological functions of a compound. For example, if this compound is predicted to bind strongly to a particular enzyme involved in a disease pathway, it could be prioritized for further experimental testing as a potential therapeutic agent. The integration of pharmacophore modeling, where key chemical features necessary for biological activity are identified, can further enhance the design of novel and more potent compounds.

Conclusion and Future Perspectives in the Research of 1 3 Bromophenyl Cyclopropanamine

Summary of Key Research Findings

Research surrounding 1-(3-bromophenyl)cyclopropanamine has primarily focused on its role as a key structural motif in the design of enzyme inhibitors. The presence of the cyclopropylamine (B47189) group is crucial, as this moiety is a known pharmacophore in inhibitors of enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). nii.ac.jpunl.pt

Derivatives of arylcyclopropylamines have demonstrated potent and selective inhibition of LSD1, an important target in oncology. nii.ac.jp For instance, the related compound trans-2-(4-bromophenyl)cyclopropan-1-amine has been synthesized and evaluated as an LSD1 inhibitor. nii.ac.jp This suggests that the this compound scaffold is a promising starting point for developing new anticancer agents.

Furthermore, the structural similarity of this compound to known MAO inhibitors, such as the classic drug tranylcypromine (B92988), points towards its potential application in neuroscience. unl.ptnih.gov Chalcone derivatives containing a bromophenyl group have been investigated as MAO-B inhibitors for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

The synthesis of precursors to this compound, such as 1-(3-bromophenyl)-cyclopropane acetonitrile (B52724), has been successfully documented, providing a viable pathway for its production and subsequent derivatization for further research. nih.gov

Unexplored Research Avenues and Challenges

Despite the promising indications from related compounds, direct research on the biological activity of this compound itself remains limited. A crucial unexplored avenue is the systematic evaluation of this specific compound against a panel of enzymes, particularly LSD1 and MAO-A/B, to determine its intrinsic inhibitory activity and selectivity.

Another area ripe for investigation is its potential as a chemical probe. nih.gov A well-characterized small molecule like this compound could be instrumental in studying the biological roles of its target enzymes in various physiological and pathological processes.

A significant challenge lies in the stereochemistry of the cyclopropane (B1198618) ring. The synthesis of specific stereoisomers and the evaluation of their individual biological activities are critical steps that require sophisticated synthetic and analytical techniques. Understanding the structure-activity relationship (SAR) for different isomers is paramount for designing more potent and selective inhibitors.

Furthermore, the pharmacokinetic properties of this compound have not been reported. Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential to assess its drug-like properties and potential for in vivo applications.

Potential for Translational Research and Clinical Development

The potential for translational research with this compound derivatives is substantial. Given that several LSD1 inhibitors are already in clinical trials for various cancers, novel inhibitors based on this scaffold could offer advantages in terms of potency, selectivity, or reduced side effects. nih.gov The development of derivatives of this compound could lead to new drug candidates for solid tumors and hematological malignancies.

In the realm of neurodegenerative diseases, the development of selective MAO-B inhibitors is a key strategy for managing Parkinson's disease. If this compound or its derivatives are found to be potent and selective MAO-B inhibitors, they could enter the pipeline for preclinical and eventually clinical development for this debilitating condition.

The path to clinical application will require extensive preclinical studies, including in vivo efficacy studies in relevant animal models of cancer and neurodegenerative diseases, as well as comprehensive safety and toxicology assessments.

Q & A

Basic: What analytical techniques are recommended for characterizing 1-(3-Bromophenyl)cyclopropanamine?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR (e.g., COSY, HSQC) to confirm cyclopropane ring integrity and bromophenyl substitution patterns. Compare chemical shifts with analogous compounds (e.g., δ 7.01–7.75 ppm for aromatic protons in bromophenyl derivatives) .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretches at ~3300 cm, C-Br vibrations near 800 cm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (F.W. 212.1) and isotopic patterns for bromine .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for related cyclopropanamine derivatives .

Advanced: How can synthetic routes for this compound be optimized for scalability and yield?

Answer:

- Catalyst Selection: Use palladium-based catalysts (e.g., Pd(OAc)) with ligands like triphenylphosphine to enhance cross-coupling efficiency in cyclopropane ring formation .

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Evidence suggests γ-valerolactone improves sustainability in similar syntheses .

- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Workup Strategies: Employ aqueous extraction with methyl-tert-butyl ether (MTBE) for efficient separation of amine products .

Advanced: How should researchers resolve contradictions in spectral data during structural confirmation?

Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) and literature analogs. For example, discrepancies in aromatic proton splitting (e.g., J = 4–16 Hz) may arise from conformational flexibility .

- Isotopic Labeling: Use deuterated solvents or -labeled amines to distinguish overlapping signals in NMR .

- Dynamic NMR Studies: Analyze temperature-dependent spectra to assess rotational barriers in the cyclopropane ring .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal: Segregate halogenated waste and consult certified agencies for disposal, as brominated amines may form toxic byproducts .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., monoamine oxidases) using fluorometric or colorimetric assays. Reference protocols for related cyclopropanamine derivatives (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine) .

- Computational Docking: Model interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina to prioritize in vivo testing .

- Metabolic Stability Studies: Use liver microsomes to assess CYP450-mediated degradation and guide structural modifications .

Basic: What methods are suitable for determining solubility and stability of this compound?

Answer:

- Solubility: Use the shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol) .

- Stability: Conduct accelerated degradation studies under stress conditions (40°C/75% RH, UV light) and monitor via LC-MS for decomposition products (e.g., debromination) .

Advanced: How do structural analogs of this compound compare in pharmacological applications?

Answer:

- Fluorinated Analogs: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine shows enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making it a candidate for CNS drug development .

- Substituent Effects: Bromine at the 3-position increases steric hindrance compared to chlorine, potentially altering receptor binding kinetics. Compare with 3-(3-chlorophenyl) derivatives via SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.